molecular formula C11H15N3O3S B555508 (2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride CAS No. 60538-15-0

(2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

Cat. No.: B555508
CAS No.: 60538-15-0
M. Wt: 269.32 g/mol
InChI Key: PLBWRAWSHVJPTL-JTQLQIEISA-N
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Description

(2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride is a chiral compound with the molecular formula C5H12ClNO3 It is a derivative of butanoic acid and is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride typically involves the esterification of (2R,3S)-2-amino-3-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its chiral nature allows for selective binding to target molecules, which can modulate biological activity and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
  • (2R,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
  • (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

Uniqueness

(2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (2R,3S) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

methyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSJLLVVZFTDEY-RFKZQXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670012
Record name Methyl D-threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60538-15-0
Record name Methyl D-threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride
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